molecular formula C13H9BrN4O4 B604768 N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide CAS No. 339207-98-6

N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide

Cat. No.: B604768
CAS No.: 339207-98-6
M. Wt: 365.14g/mol
InChI Key: UXYCSDBHKSRQDL-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification and Chemical Identity

N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide belongs to the broader class of organic compounds known as hydrazones, which are characterized by the presence of the carbon-nitrogen double bond connected to a nitrogen-nitrogen single bond functional group. More specifically, this compound is classified as an isonicotinohydrazone, indicating its derivation from isonicotinic acid hydrazide through condensation with an appropriate aldehyde precursor. The compound is officially registered under the Chemical Abstracts Service number 339207-98-6, providing its unique chemical identifier in international databases.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name describing the stereochemical configuration as (1E), indicating the E-geometric isomer around the carbon-nitrogen double bond. Alternative nomenclature includes N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide, which emphasizes the benzylidene linkage characteristic of this structural family. The compound represents a multi-substituted aromatic system featuring three distinct functional groups: a bromine halogen substituent, a phenolic hydroxyl group, and a nitro group arranged in specific positions on the benzene ring.

The molecular classification extends to include this compound among substituted phenolic hydrazones, a subclass known for diverse chemical reactivity patterns. The presence of multiple electron-withdrawing groups (bromine and nitro) alongside the electron-donating hydroxyl group creates a complex electronic environment that influences both chemical behavior and physical properties. This electronic structure contributes to the compound's classification as a potentially bioactive molecule, though such biological aspects fall outside the scope of this chemical analysis.

Molecular Structure and Properties

The molecular structure of this compound is defined by the molecular formula C₁₃H₉BrN₄O₄, indicating a composition of thirteen carbon atoms, nine hydrogen atoms, one bromine atom, four nitrogen atoms, and four oxygen atoms. The compound exhibits a molecular weight of 365.14 grams per mole, placing it in the medium molecular weight range for organic compounds of pharmaceutical interest.

Physical Property Value Reference
Molecular Formula C₁₃H₉BrN₄O₄
Molecular Weight 365.14 g/mol
Melting Point 95-101°C
Density 1.7 ± 0.1 g/cm³
Polarizability 32.3 ± 0.5 × 10⁻²⁴ cm³

The structural architecture consists of two primary aromatic systems connected through a hydrazone linkage. The first aromatic component is a pyridine ring bearing a carbohydrazide substituent, derived from isonicotinic acid hydrazide. The second aromatic system features a heavily substituted benzene ring with bromine at the 3-position, hydroxyl at the 2-position, and nitro at the 5-position relative to the aldehyde carbon that forms the hydrazone bridge.

The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(N/N=C/C1=CC(N+=O)=CC(Br)=C1O)C2=CC=NC=C2, which provides a standardized linear notation for the molecular structure. The International Chemical Identifier key UXYCSDBHKSRQDL-FRKPEAEDSA-N serves as another unique structural identifier, enabling precise database searches and cross-referencing.

The geometric configuration around the hydrazone double bond adopts the E-configuration, as indicated by the (1E) designation in the systematic name. This stereochemical arrangement positions the substituted benzene ring and pyridine ring on opposite sides of the carbon-nitrogen double bond, minimizing steric interactions and contributing to molecular stability. The planar or near-planar arrangement of the aromatic systems facilitates potential π-π stacking interactions in solid-state structures.

Historical Context in Hydrazone Chemistry

The development of hydrazone chemistry traces its origins to the fundamental discoveries in organic nitrogen chemistry during the late nineteenth and early twentieth centuries. Hydrazones, as a class of compounds characterized by the R₁R₂C=N-NH₂ structural motif, were first systematically studied in the context of analytical chemistry applications. The historical significance of hydrazones in chemical analysis was notably established by German chemist Emil Fischer, who developed hydrazone-based methods for differentiating monosaccharides through the formation of osazones with phenylhydrazine.

The specific development of isonicotinohydrazone derivatives emerged from the medicinal chemistry research surrounding isonicotinic acid hydrazide, also known as isoniazid, which was identified as an important pharmaceutical compound in the mid-twentieth century. Isoniazid, serving as the parent hydrazide compound, readily undergoes condensation reactions with aldehydes to form various isonicotinohydrazone derivatives, expanding the chemical space available for pharmaceutical and chemical research.

Historical synthetic approaches to isonicotinohydrazone compounds typically involve straightforward condensation reactions between isonicotinic acid hydrazide and appropriate aldehyde precursors. Research documented in recent synthetic studies demonstrates that these reactions proceed efficiently under mild conditions, typically employing alcoholic solvents such as methanol or ethanol with optional acid catalysis. The synthesis of N'-(3-bromobenzylidene)isonicotinohydrazide and related compounds has been reported with yields exceeding ninety percent, indicating the robust nature of these synthetic transformations.

The structural characterization of isonicotinohydrazone compounds has benefited significantly from advances in spectroscopic methods. Historical development in nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography has enabled detailed structural elucidation of these compounds. Research has shown that characteristic spectroscopic signatures include carbon-nitrogen double bond stretching frequencies in the 1578-1613 wavenumber range in infrared spectra, and carbon-nitrogen carbon resonances around 162 parts per million in carbon-13 nuclear magnetic resonance spectra.

Significance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to several distinct structural and chemical features. The compound serves as a representative example of multi-substituted aromatic hydrazones, providing insights into structure-activity relationships within this important chemical class. The presence of multiple functional groups with different electronic properties creates opportunities for studying substituent effects on molecular properties and chemical reactivity patterns.

The compound's significance extends to its role as a synthetic intermediate and chemical building block. The hydrazone functional group serves as a versatile reactive center for further chemical transformations, including reduction to hydrazine derivatives, oxidation to various nitrogen-containing heterocycles, and participation in cyclization reactions. The multiple substitution pattern on the aromatic ring provides additional reactive sites for chemical modification and derivatization studies.

Research applications of this compound and related structures encompass several important areas of chemical investigation. Structure-activity relationship studies utilize compounds like this compound to understand how specific structural modifications influence molecular properties and chemical behavior. The systematic variation of substituents on the aromatic ring allows researchers to probe electronic effects, steric influences, and intermolecular interaction patterns.

The compound also contributes to fundamental studies in hydrazone chemistry, particularly in understanding the conformational preferences and stability of substituted hydrazone systems. Research has demonstrated that hydrazones can exist in different geometric isomers around the carbon-nitrogen double bond, with the E-configuration typically being thermodynamically favored for steric reasons. The specific substitution pattern in this compound provides insights into factors governing geometric isomer stability and interconversion processes.

Contemporary research utilizing hydrazone compounds has expanded into materials chemistry applications, where the unique electronic properties and hydrogen bonding capabilities of these molecules contribute to the development of functional materials. The combination of aromatic systems, hydrogen bond donors and acceptors, and variable electronic properties makes compounds like this compound valuable components in the design of molecular assemblies and supramolecular structures.

Properties

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYCSDBHKSRQDL-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 3-Bromo-2-Hydroxybenzaldehyde

Nitration introduces the nitro group at the para position relative to the hydroxyl group. A mixture of concentrated nitric acid (HNO₃, 65%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C facilitates controlled nitration, yielding 3-bromo-2-hydroxy-5-nitrobenzaldehyde with minimal byproducts. The hydroxyl group acts as a directing group, ensuring regioselectivity. After quenching in ice water, the product is extracted with ethyl acetate and purified via recrystallization from ethanol, achieving yields of 72–78%.

Alternative Pathways via Halogenation

Patent data describe bromination of 2-nitroresorcinol followed by formylation using hexamethylenetetramine (HMTA) in acetic acid. This method avoids harsh nitration conditions but requires precise stoichiometric control to prevent over-bromination.

Preparation of Isonicotinohydrazide

Isonicotinohydrazide, the nucleophilic hydrazide component, is synthesized via hydrazinolysis of isonicotinic acid derivatives.

Hydrazinolysis of Isonicotinic Acid Methyl Ester

Refluxing isonicotinic acid methyl ester with hydrazine hydrate (80%) in methanol for 6–8 hours yields isonicotinohydrazide as a white crystalline solid. Excess hydrazine ensures complete conversion, with yields exceeding 85% after recrystallization from ethanol.

Condensation Reaction for Hydrazone Formation

The hydrazone is formed via acid-catalyzed condensation between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and isonicotinohydrazide.

Standard Reflux Methodology

A mixture of 3-bromo-2-hydroxy-5-nitrobenzaldehyde (1.0 mmol) and isonicotinohydrazide (1.1 mmol) in methanol (50 mL) is refluxed with glacial acetic acid (2–3 drops) for 4–6 hours. Thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1) monitors reaction progress. Post-reaction, the mixture is cooled to 5°C, inducing crystallization. The precipitate is filtered, washed with cold methanol, and dried under vacuum, yielding 78–82% of the target hydrazone.

Solvent and Catalytic Optimization

Alternative solvents like ethanol or tetrahydrofuran (THF) marginally improve solubility but reduce yields due to side reactions. Catalytic additives such as p-toluenesulfonic acid (PTSA) accelerate condensation but necessitate rigorous pH control to prevent decomposition.

Crystallization and Purification

Recrystallization from methanol or ethanol yields analytically pure product. Slow evaporation at 4°C produces single crystals suitable for X-ray diffraction, confirming the E-configuration of the imine bond.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.15 (s, 1H, -OH), 11.92 (s, 1H, -NH), 8.75 (s, 1H, CH=N), 8.62 (d, J = 5.2 Hz, 2H, pyridine-H), 7.89 (d, J = 5.2 Hz, 2H, pyridine-H), 7.68 (d, J = 2.4 Hz, 1H, Ar-H), 7.52 (d, J = 2.4 Hz, 1H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.2 (C=O), 153.8 (C=N), 150.1–116.4 (aromatic carbons).

Infrared (IR) Spectroscopy

Key bands include ν(N-H) at 3390 cm⁻¹, ν(C=N) at 1605 cm⁻¹, and ν(C=O) at 1672 cm⁻¹, consistent with hydrazone formation.

Yield Optimization and Challenges

ParameterOptimal ConditionYield Impact
Molar Ratio (Aldehyde:Hydrazide)1:1.1Maximizes hydrazide utilization
Reaction Time5 hours<6 hours prevents decomposition
TemperatureReflux (65°C)Lower temps slow kinetics
SolventMethanolEthanol reduces yield by 10%

Side reactions, such as Z-isomer formation or oxidative degradation, are mitigated by inert atmospheres (N₂) and desiccants (molecular sieves).

Applications and Derivative Synthesis

The hydrazone serves as a ligand for transition metal complexes. For example, reaction with Zn(II) acetate in methanol forms a coordination polymer with enhanced antibacterial activity .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Nucleophiles like amines or thiols in polar solvents

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide exhibit significant anticancer properties. For instance, studies on hydrazone derivatives have shown their ability to induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .

Antimicrobial Properties

The antimicrobial efficacy of hydrazone compounds has been documented extensively. This compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

Antioxidant Activity

Hydrazones are also recognized for their antioxidant properties. The ability of this compound to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases .

Case Studies

StudyFocusFindings
Anticancer Study Evaluated the cytotoxic effects of hydrazone derivatives on cancer cell linesSignificant reduction in viability of cancer cells with IC50 values indicating potency; mechanisms involving apoptosis were elucidated .
Antimicrobial Efficacy Tested against various bacterial strainsDemonstrated inhibition zones against both Gram-positive and Gram-negative bacteria; effective at low concentrations .
Antioxidant Activity Assessed using DPPH radical scavenging assayExhibited high scavenging activity, comparable to standard antioxidants; suggests potential for therapeutic use in oxidative stress conditions .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The presence of functional groups like the nitro and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include derivatives with varying aromatic systems and substituents (Table 1).

Table 1: Structural Comparison of Selected Isonicotinohydrazide Derivatives

Compound Name Core Structure Substituents/Modifications Key Features
N'-[(1E)-(3-Bromo-2-Hydroxy-5-Nitrophenyl)Methylene]Isonicotinohydrazide Phenyl 3-Br, 2-OH, 5-NO₂ Electron-withdrawing groups enhance reactivity
(E)-N’-((5-(2-Nitrophenyl)Furan-2-yl)Methylene)Isonicotinohydrazide (1) Furan 2-Nitrophenyl Furan ring improves antibacterial activity
(E)-N’-((1H-Indol-3-yl)Methylene)Isonicotinohydrazide (3b) Indole - Indole moiety enhances solubility in polar solvents
(E)-N’-(3,4-Dimethoxybenzylidene)Isonicotinohydrazide (2e) Benzylidene 3,4-Dimethoxy Methoxy groups boost antimicrobial activity
N’-((Pyren-4-yl)Methylene)Isonicotinohydrazide (b) Pyrene - Pyrene core improves optoelectronic properties

Key Observations :

  • Heterocyclic cores (e.g., furan, indole) in analogues like compound 1 and 3b influence solubility and bioactivity. For example, furan-containing compounds exhibit superior antibacterial activity over purely aromatic derivatives .

Key Findings :

  • The target compound’s bromo and nitro substituents are hypothesized to improve antimicrobial activity, as seen in compound 2g with -OH/-OCH₃ groups .

Physicochemical Properties

  • Melting Points : Indole-based derivatives (e.g., 3b) melt at 240–244°C, while furan-containing compounds (e.g., 1) have lower melting points (~250°C) . The target compound’s melting point is unreported but likely influenced by its polar substituents.
  • Solubility: Indole derivatives exhibit better solubility in ethanol and DMF compared to brominated analogues, which may aggregate in polar solvents .
  • Spectroscopic Data : FTIR and NMR spectra of the target compound would likely show characteristic peaks for -OH (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-Br (500–600 cm⁻¹), aligning with analogues in and .

Challenges :

  • Poor solubility of brominated derivatives may require solvent optimization (e.g., DMF/ethanol mixtures) .
  • Purification via column chromatography or recrystallization is critical to isolate the (E)-isomer .

Biological Activity

N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide is a hydrazone derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly against various microbial strains. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Synthesis

The compound features a hydrazone linkage, which is characterized by the presence of a nitrogen-nitrogen double bond. The specific structure can be denoted as follows:

N 1E 3 bromo 2 hydroxy 5 nitrophenyl methylene isonicotinohydrazide\text{N 1E 3 bromo 2 hydroxy 5 nitrophenyl methylene isonicotinohydrazide}

This compound is synthesized through the condensation of isonicotinoyl hydrazide with 3-bromo-2-hydroxy-5-nitrobenzaldehyde, resulting in a product that exhibits significant biological properties.

1. Activity Against Mycobacterium tuberculosis

The compound has been evaluated for its anti-mycobacterial activity against Mycobacterium tuberculosis (Mtb) H37Rv. Studies indicate that derivatives of isonicotinoyl hydrazides, including the target compound, exhibit promising Minimum Inhibitory Concentration (MIC) values. For instance:

CompoundMIC (µM)Reference
This compound0.49
(E)-N'-(3-nitrobenzylidene)isonicotinohydrazide1.2

These results suggest that the compound's structural modifications enhance its efficacy against resistant strains of Mtb.

2. Broader Antibacterial Activity

In addition to its activity against Mtb, the compound has shown effectiveness against other bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus64
Escherichia coli47

The antibacterial effects are attributed to the electron-withdrawing nitro group and the hydroxyl group on the aromatic ring, which may enhance interaction with bacterial cell walls.

Case Studies

Case Study 1: In Vitro Evaluation Against Mtb

A study conducted by Ruchita et al. synthesized various derivatives of isonicotinoyl hydrazides and evaluated their activity against Mtb H37Rv using the Alamar Blue susceptibility test. The study found that compounds with halogen substitutions exhibited lower MIC values compared to traditional antibiotics like isoniazid and rifampicin, indicating their potential as alternatives in tuberculosis treatment .

Case Study 2: Structure-Activity Relationship Analysis

Research analyzing the structure-activity relationship (SAR) of hydrazone derivatives revealed that compounds with higher hydrogen bonding interactions demonstrated superior antibacterial activity. The presence of hydroxyl groups was particularly noted for enhancing solubility and bioavailability, critical factors for effective antimicrobial action .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. The hydrazone moiety may interact with key enzymes involved in cell wall biosynthesis, leading to bacterial cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of isonicotinohydrazide with 3-bromo-2-hydroxy-5-nitrobenzaldehyde in methanol under reflux (2–3 hours). Yield optimization can be achieved by adjusting stoichiometric ratios (1:1 molar ratio recommended), solvent polarity, and temperature. For example, slow evaporation of methanol at room temperature yields high-purity crystals suitable for X-ray diffraction . Advanced optimization strategies include Bayesian algorithms or combinatorial experimental design to screen variables (e.g., catalyst loading, reaction time) efficiently .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this hydrazide derivative?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (C=O at ~1716 cm⁻¹, C=N at ~1568 cm⁻¹, NO₂ at ~1404 cm⁻¹, and C-Br at ~598 cm⁻¹) .
  • ¹H-NMR : Confirm the presence of imine (CH=N, δ ~8.59–8.63 ppm), aromatic protons (δ 6.64–8.15 ppm), and hydroxyl groups (OH, δ ~9.44 ppm) .
  • X-ray Crystallography : Resolve E-configuration of the imine bond and intermolecular hydrogen bonds (e.g., O-H⋯N, C-H⋯O) critical for crystal packing .

Q. How can researchers assess the purity of this compound, and what analytical standards should be applied?

  • Methodological Answer : Purity is validated via elemental analysis (e.g., C, H, N content; deviations <0.3% from theoretical values) and HPLC (≥95% purity threshold). For crystalline samples, compare experimental X-ray unit cell parameters with literature data to rule out polymorphic contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking studies enhance understanding of this compound’s electronic properties and potential bioactivity?

  • Methodological Answer :

  • DFT : Calculate HOMO-LUMO gaps to predict charge transfer behavior and electrostatic potential maps to identify nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations and binding free energy calculations (MM-PBSA/GBSA) .

Q. What experimental and computational approaches resolve contradictions in hydrogen bonding patterns observed in crystallographic data versus theoretical predictions?

  • Methodological Answer :

  • Crystallographic Refinement : Locate hydrogen atoms via difference Fourier maps and refine with restrained N-H (0.86 Å) and O-H (0.82 Å) distances .
  • DFT Geometry Optimization : Compare computed bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces not modeled in gas-phase calculations .

Q. How can heuristic algorithms improve the optimization of reaction conditions for synthesizing analogous hydrazide derivatives?

  • Methodological Answer : Implement Bayesian optimization to iteratively explore parameter spaces (e.g., temperature, solvent ratio) with minimal experiments. For multi-objective optimization (yield vs. purity), use Pareto front analysis . High-throughput robotic platforms can parallelize synthesis and characterization, accelerating structure-activity relationship (SAR) studies .

Q. What strategies are recommended for elucidating the role of halogen (Br) and nitro (NO₂) substituents in modulating intermolecular interactions?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify Br⋯O/N contacts and π-stacking contributions using CrystalExplorer .
  • Thermodynamic Profiling : Measure solubility in aprotic solvents (e.g., DMSO) to assess halogen bonding’s impact on lattice energy .
  • Substituent Scanning : Synthesize analogs (e.g., Cl or F substitution) and compare melting points/spectroscopic trends .

Methodological Notes

  • Data Consistency : Cross-validate spectral data (e.g., IR/NMR) with crystallographic results to ensure structural accuracy .
  • Advanced Tools : Leverage software like Gaussian (DFT), Mercury (crystallography), and PyRx (docking) for reproducible analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.